N-(4-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}phenyl)acetamide
Description
N-(4-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}phenyl)acetamide is a complex organic compound that features a piperazine ring substituted with a 3-chlorophenyl group and a sulfonyl group attached to a phenyl ring, which is further connected to an acetamide group
Properties
IUPAC Name |
N-[4-[4-(3-chlorophenyl)piperazin-1-yl]sulfonylphenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN3O3S/c1-14(23)20-16-5-7-18(8-6-16)26(24,25)22-11-9-21(10-12-22)17-4-2-3-15(19)13-17/h2-8,13H,9-12H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPEJOQREZRTQDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}phenyl)acetamide typically involves multiple steps:
Formation of Piperazine Derivative: The initial step involves the formation of a piperazine derivative.
Substitution Reaction: The piperazine derivative is then subjected to a substitution reaction with 3-chlorophenyl groups to form the desired substituted piperazine.
Acetylation: Finally, the compound is acetylated to introduce the acetamide group, completing the synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the piperazine and phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are frequently employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols .
Scientific Research Applications
Medicinal Chemistry
N-(4-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}phenyl)acetamide has shown promise in the development of new pharmaceuticals:
- Antimicrobial Activity : The compound has demonstrated effectiveness against various bacterial strains, including Mycobacterium tuberculosis, with a minimum inhibitory concentration (MIC) below 3.80 μM. This suggests potential as an antimicrobial agent targeting bacterial DNA synthesis pathways through inhibition of dihydropteroate synthase .
- Anticancer Properties : In vitro studies have indicated that this compound can inhibit the proliferation of cancer cell lines, such as lung and breast carcinoma cells. The mechanism involves inducing apoptosis via caspase activation and modulation of cell cycle regulators .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The sulfonamide moiety enables strong interactions with active sites on enzymes, leading to inhibition or activation of metabolic pathways, which is crucial for its antimicrobial and anticancer effects .
Material Science
The compound is also being explored for its potential in developing new materials with specific properties due to its unique chemical structure. Its ability to form strong interactions with various substrates makes it a candidate for applications in coatings and polymers.
Mycobacterial Inhibition
A study demonstrated that derivatives of this compound significantly inhibited the growth of Mycobacterium tuberculosis H37Rv with high potency (MIC values ranging from 11.53 to 13.41 μM). This highlights its potential as a therapeutic agent against tuberculosis.
Cytotoxicity on Cancer Cells
Research on HepG2 liver cancer cells indicated that certain analogs of this compound led to a reduction in cell viability by over 70% at specific concentrations. This suggests potential therapeutic applications in oncology .
Mechanism of Action
The mechanism of action of N-(4-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}phenyl)acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects . The exact pathways and molecular targets involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
N-(4-(N,N-diethylsulfamoyl)phenyl)acetamide: This compound features a similar sulfonyl-phenyl-acetamide structure but with different substituents on the sulfonyl group.
N-(4-(piperazin-1-ylsulfonyl)phenyl)acetamide: This compound is closely related, with a piperazine ring substituted with a sulfonyl-phenyl-acetamide group.
Uniqueness
N-(4-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}phenyl)acetamide is unique due to the presence of the 3-chlorophenyl group on the piperazine ring, which may confer distinct biological activities and chemical properties compared to other similar compounds .
Biological Activity
Overview
N-(4-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}phenyl)acetamide is a piperazine derivative known for its diverse biological activities. This compound has garnered attention in pharmacological research due to its potential therapeutic effects, particularly in the fields of anti-inflammatory, antibacterial, and anticonvulsant activities.
Chemical Structure and Properties
The compound features a sulfonamide group, which is significant for its biological activity. The chemical structure can be represented as follows:
- IUPAC Name : N-[4-[4-(3-chlorophenyl)piperazin-1-yl]sulfonylphenyl]acetamide
- Molecular Formula : C19H22ClN3O3S
- Molecular Weight : 397.91 g/mol
This compound acts primarily as a ligand for various biological receptors. Its mechanism of action involves modulation of receptor activity, influencing multiple signaling pathways. The sulfonamide moiety is particularly associated with enzyme inhibition and receptor binding, which underlies its pharmacological effects.
1. Antibacterial Activity
Research indicates that compounds similar to this compound exhibit moderate to strong antibacterial activity against various strains, including Salmonella typhi and Bacillus subtilis. In a study evaluating piperazine derivatives, the synthesized compounds demonstrated significant inhibition against these pathogens, highlighting their potential as antibacterial agents .
2. Anticonvulsant Activity
The anticonvulsant properties of piperazine derivatives have been explored extensively. A related study synthesized several N-phenyl-piperazine derivatives and evaluated their anticonvulsant activity using animal models. The results indicated that certain derivatives showed protective effects in maximal electroshock (MES) tests, suggesting that modifications in the piperazine structure can enhance anticonvulsant efficacy .
3. Anti-inflammatory Effects
This compound has also been investigated for its anti-inflammatory properties. Compounds within this class have been shown to inhibit cyclooxygenase (COX) enzymes, thereby reducing the production of pro-inflammatory mediators such as prostaglandins .
Table 1: Summary of Biological Activities
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by structural modifications. The presence of the sulfonamide group enhances its interaction with target enzymes and receptors, while variations in the piperazine moiety can affect lipophilicity and receptor binding affinity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
